molecular formula C22H24N2O3 B7467715 N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide

N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide

Cat. No. B7467715
M. Wt: 364.4 g/mol
InChI Key: AZKLAVZPMHYNOT-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Compound X is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that Compound X can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to inhibit the activity of AKT, a kinase that plays a key role in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its potential as a therapeutic agent for cancer and other diseases. It has also been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on Compound X. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its therapeutic potential. Another area of focus could be on developing more efficient synthesis methods for Compound X, which could make it more widely available for research and potential therapeutic use. Finally, research could also focus on exploring the potential of Compound X as a treatment for other diseases, such as neurodegenerative diseases or inflammatory disorders.

Synthesis Methods

Compound X can be synthesized through a multi-step process, starting with the reaction of 3-(1,3,3-trimethylindol-2-ylidene)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenol to form the amide intermediate, which is subsequently treated with 3-[(3Z)-2-oxo-3-propen-1-yl]phenylboronic acid to yield Compound X.

Scientific Research Applications

Compound X has been found to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In particular, studies have shown that Compound X can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15(25)23-16-8-7-9-18(12-16)27-14-17(26)13-21-22(2,3)19-10-5-6-11-20(19)24(21)4/h5-13H,14H2,1-4H3,(H,23,25)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKLAVZPMHYNOT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)C=C2C(C3=CC=CC=C3N2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)/C=C\2/C(C3=CC=CC=C3N2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide

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